Z-D-Chg-OH
Overview
Description
Z-D-Chg-OH: It is primarily used in peptide synthesis and has a molecular formula of C16H21NO4 . This compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Chg-OH typically involves the protection of the amino group of alpha-cyclohexylglycine with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is usually obtained in a powdered form with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: Z-D-Chg-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Z-D-Chg-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides to investigate their biological activity and interactions with other biomolecules .
Medicine: Its ability to be incorporated into peptides makes it a valuable tool for creating novel drugs .
Industry: In industrial applications, this compound is used in the production of high-purity peptides for various uses, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Z-D-Chg-OH involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The molecular targets and pathways involved depend on the specific peptide and its intended application .
Comparison with Similar Compounds
N-Z-D-alpha-Phenylglycine: Another glycine derivative used in peptide synthesis.
N-Z-D-alpha-Methylglycine: A similar compound with a methyl group instead of a cyclohexyl group.
Uniqueness: Z-D-Chg-OH is unique due to its cyclohexyl group, which provides distinct steric and electronic properties. This makes it particularly useful in creating peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYTUPJAYLNFQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561116 | |
Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69901-85-5 | |
Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69901-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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